(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470804
InChI: InChI=1S/C11H17ClN4O/c1-7(2)10(13)11(17)16(3)6-8-4-5-9(12)15-14-8/h4-5,7,10H,6,13H2,1-3H3/t10-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N
Molecular Formula: C11H17ClN4O
Molecular Weight: 256.73 g/mol

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13470804

Molecular Formula: C11H17ClN4O

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C11H17ClN4O
Molecular Weight 256.73 g/mol
IUPAC Name (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C11H17ClN4O/c1-7(2)10(13)11(17)16(3)6-8-4-5-9(12)15-14-8/h4-5,7,10H,6,13H2,1-3H3/t10-/m0/s1
Standard InChI Key RVDJFDWZNIVELV-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=NN=C(C=C1)Cl)N
SMILES CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide (CAS: 1354010-54-0) is characterized by the molecular formula C₁₃H₂₁ClN₄O and a molar mass of 284.785 g/mol . Its structure integrates three critical moieties:

  • A 6-chloropyridazine ring, which contributes aromaticity and potential electronic interactions.

  • A butyramide backbone with dimethyl and amino substituents at the second and third positions, respectively.

  • A chiral center at the second carbon, conferring stereospecificity to its biological interactions .

Table 1: Key Structural Attributes

PropertyValue/Description
Molecular FormulaC₁₃H₂₁ClN₄O
Molar Mass284.785 g/mol
Stereochemistry(S)-configuration at C2
Key Functional GroupsChloropyridazine, dimethyl-butyramide

The chlorine atom at the pyridazine ring’s sixth position enhances electrophilic character, potentially influencing binding affinity in biological systems . The dimethyl group on the butyramide chain may sterically hinder rotational freedom, favoring specific conformational states .

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences from structural analogs reveal:

Solubility and Stability

  • Solubility: Likely moderate in polar solvents (e.g., DMSO, methanol) due to the pyridazine’s hydrophilicity and the amide’s hydrogen-bonding capacity .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyridazine ring vibrations) .

  • NMR: Distinct signals for the chiral center’s protons (δ 3.1–3.5 ppm) and pyridazine aromatic protons (δ 8.0–8.5 ppm) .

Biological Activity and Applications

Though direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

  • Tissue Kallikrein Inhibition: Analogous compounds (e.g., (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide) suppress kallikrein activity, suggesting potential in treating inflammatory diseases like asthma.

  • Kinase Modulation: Pyridazine derivatives often target PI3K or BTK pathways, implicating roles in oncology .

Agricultural Applications

Chloropyridazine compounds are explored as pesticide intermediates, leveraging their heterocyclic stability and bioactivity .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramideTissue Kallikrein12.4
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramidePI3Kγ8.7

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Chlorine Position: Para-substitution on pyridazine enhances target binding vs. meta-substituted analogs .

  • Stereochemistry: The (S)-configuration improves inhibitory potency by 3–5× compared to (R)-enantiomers .

  • N-Alkylation: Dimethylation at the amide nitrogen increases metabolic stability but may reduce solubility .

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